molecular formula C23H21FN4O2 B2639348 N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine CAS No. 877814-17-0

N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B2639348
CAS No.: 877814-17-0
M. Wt: 404.445
InChI Key: KHSZYLUFZSKUDQ-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

Derivatives of azulene, such as 2-(4-aminophenyl)benzothiazoles, have demonstrated highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce apoptosis through mechanisms that may involve cytochrome P450 1A1 induction and biotransformation to active metabolites. Specific modifications, like isosteric replacement with fluorine atoms or amino acid conjugation, have been utilized to overcome limitations posed by the molecule's lipophilicity, enhancing water solubility and stability as prodrugs (Bradshaw et al., 2002).

Antibacterial and Antiviral Activity

The structural framework of azulene derivatives has been explored for their antibacterial and antiviral activities. For instance, novel synthesis approaches have led to the creation of compounds displaying broad-spectrum antimicrobial activity, capable of inhibiting the growth of bacteria and fungi (Demchenko et al., 2021). Similarly, antiviral properties have been investigated, with certain derivatives showing pronounced activity against influenza A virus (Demchenko et al., 2019).

Chemosensors

Benzoxazole-containing macrocycles, similar in some structural aspects to the compound of interest, have been utilized as fluorescent chemosensors for the detection of metal ions like Zn2+ and Cd2+. These chemosensors operate via photoinduced electron transfer mechanisms, enabling the selective detection of these metal ions in aqueous media (Paderni et al., 2022).

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-16-6-4-15(5-7-16)19-13-28-23-18(19)3-1-2-10-27(23)22(26-28)12-25-17-8-9-20-21(11-17)30-14-29-20/h4-9,11,13,25H,1-3,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSZYLUFZSKUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)F)CNC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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